molecular formula C6H12O3 B8439269 2-Hydroxymethyl-tetrahydro-pyranol

2-Hydroxymethyl-tetrahydro-pyranol

Cat. No. B8439269
M. Wt: 132.16 g/mol
InChI Key: AZRYFOHINJPGCZ-UHFFFAOYSA-N
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Patent
US06284764B1

Procedure details

To a cooled (0° C.), stirred suspension of LiAlH4 (3.42 g, 90.0 mmol) in anhydrous THF (50 mL) was added dropwise a solution of 4-oxo-tetrahydro-pyran-2-carboxylic acid ethyl ester (5.17 g, 30.0 mmol). After stirring for 1 hour, the reaction was quenched by the slow, sequential addition of water (3.4 mL), 15% NaOH (3.4 mL), and water (10.0 mL). The inorganic salt was filtered off and extracted with EtOAc repeatedly since the product was absorbed on the solid. Solvent removal afforded 2.42 g (61%) of yellow oil. The crude mixture was carried to the next step without purification.
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([CH:12]1[CH2:17][C:16](=O)[CH2:15][CH2:14][O:13]1)=O)C.C1C[O:22]CC1>>[OH:9][CH2:10][C:12]1([OH:22])[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.17 g
Type
reactant
Smiles
C(C)OC(=O)C1OCCC(C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow,
ADDITION
Type
ADDITION
Details
sequential addition of water (3.4 mL), 15% NaOH (3.4 mL), and water (10.0 mL)
FILTRATION
Type
FILTRATION
Details
The inorganic salt was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc repeatedly since the product
CUSTOM
Type
CUSTOM
Details
was absorbed on the solid
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
OCC1(OCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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